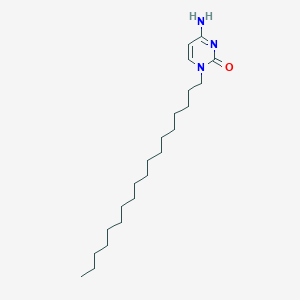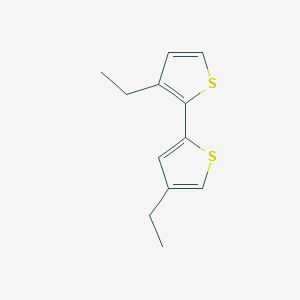
3,4'-Diethyl-2,2'-bithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Diethyl-2,2’-bithiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom 3,4’-Diethyl-2,2’-bithiophene consists of two thiophene rings connected at the 2-position, with ethyl groups attached at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Diethyl-2,2’-bithiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of 3,4’-Diethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Diethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Reduction: Reduction of thiophene rings can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene rings.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes and nitrothiophenes.
Scientific Research Applications
3,4’-Diethyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its high charge mobility and extended π-conjugation.
Materials Science: Employed in the synthesis of conductive polymers and advanced materials with tunable electronic properties.
Biological Research: Investigated for its potential use in photodynamic therapy and as a fluorescent probe for bioimaging.
Industrial Applications: Utilized in the production of electrochromic devices and sensors.
Mechanism of Action
The mechanism of action of 3,4’-Diethyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through its conjugated π-system. The ethyl groups enhance solubility and processability, making it suitable for various applications. In biological systems, its photophysical properties enable it to generate reactive oxygen species (ROS) upon light irradiation, which can be used for photodynamic therapy .
Comparison with Similar Compounds
3,4’-Diethyl-2,2’-bithiophene can be compared with other thiophene derivatives such as:
2,2’-Bithiophene: Lacks the ethyl groups, resulting in different solubility and electronic properties.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Features a fused ring system, offering higher charge mobility and better tuning of band gaps.
3,4-Ethylenedioxythiophene (EDOT): Contains an ethylenedioxy group, providing enhanced stability and conductivity.
The unique feature of 3,4’-Diethyl-2,2’-bithiophene is the presence of ethyl groups, which improve its solubility and processability compared to other thiophene derivatives .
Properties
CAS No. |
135926-89-5 |
|---|---|
Molecular Formula |
C12H14S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
3-ethyl-2-(4-ethylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C12H14S2/c1-3-9-7-11(14-8-9)12-10(4-2)5-6-13-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
VDMYJFPOIILVRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)C2=CC(=CS2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


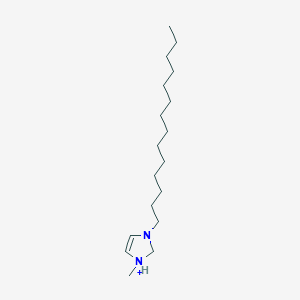
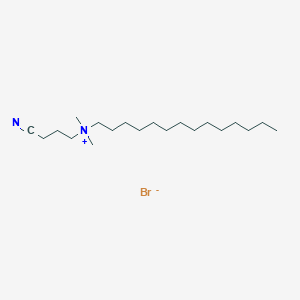
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
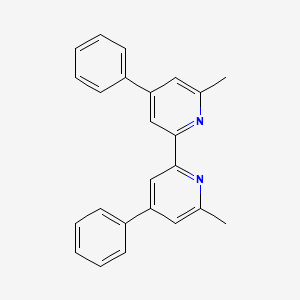
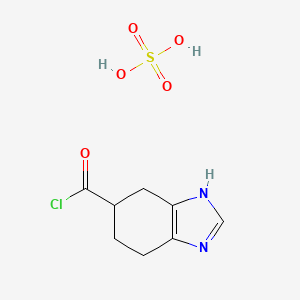
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
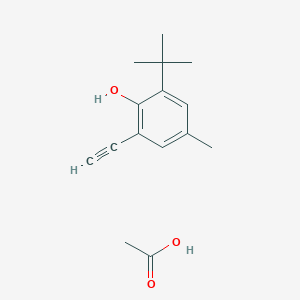
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![Acetic acid;4-[4-[4-(4-hydroxyphenoxy)phenyl]phenoxy]phenol](/img/structure/B14274591.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)

